Decoyinine

概要

説明

ストレプトマイセス・ハイグロスコピカス. 構造的にはアデノシンと類似しており、グアノシン一リン酸合成酵素(GMPS)の選択的阻害剤として作用します。 デコインニンは、抗菌性、抗腫瘍性、植物の生育促進特性について研究されてきました .

準備方法

デコインニンは、通常、ストレプトマイセス・ハイグロスコピカスを用いた微生物発酵によって合成されます。発酵プロセスには、適切な培地で細菌を培養し、続いて化合物を抽出および精製することが含まれます。合成経路には、次のステップが含まれます。

発酵: は、栄養豊富な培地で培養されます。

抽出: 培養液をろ過して細菌細胞を除去し、ろ液を溶媒抽出にかけ、デコインニンを単離します。

化学反応の分析

デコインニンは、次のようなさまざまな化学反応を起こします。

酸化: デコインニンは酸化されて対応する酸化生成物を形成することができます。

還元: 特定の条件下で還元されて還元された誘導体を生成することができます。

置換: デコインニンは求核置換反応を起こし、官能基が他の求核剤によって置換されます。

これらの反応に用いられる一般的な試薬と条件には、過酸化水素のような酸化剤、水素化ホウ素ナトリウムのような還元剤、アンモニアのような求核剤などがあります。 これらの反応から生成される主な生成物は、用いられる特定の条件と試薬によって異なります .

科学的研究の応用

Microbiological Applications

1.1 Inhibition of Cell Wall Synthesis

Decoyinine is recognized for its role as a specific inhibitor of guanosine monophosphate synthetase, leading to significant impacts on bacterial cell wall synthesis. Research indicates that the addition of this compound results in a rapid decrease (up to 50%) in the rate of peptidoglycan synthesis in Bacillus subtilis cultures. This inhibition occurs within five minutes of treatment and can be reversed by guanosine supplementation, suggesting a direct link between guanine nucleotide levels and cell wall biosynthesis .

1.2 Induction of Sporulation

This compound has been shown to induce sporulation in Bacillus subtilis, particularly under nutrient-limited conditions. A study reported that sporulation percentages increased significantly (by nearly 200-fold) when this compound was added to cultures in specific media . This effect is mediated through the regulation of key genes involved in sporulation, such as kinA and kinB, which are crucial for the phosphorelay signaling pathway leading to spore formation .

Agricultural Applications

2.1 Enhancing Plant Growth and Resistance

Recent studies have demonstrated that this compound can enhance growth traits in rice plants, such as germination rates and root development. Specifically, rice treated with this compound exhibited improved physiological traits, including increased plant height and root length . Additionally, it has been noted to reduce pest fecundity in rice against the brown planthopper (Nilaparvata lugens), indicating potential use as a biopesticide .

2.2 Impact on Crop Yields

This compound's application has been linked to improved yields in various crops. For instance, when applied to maize and rice, it stimulates auxin and cytokinin activities, promoting tissue regeneration and overall plant health . The compound's ability to regulate growth hormones positions it as a valuable tool in agronomy.

Biomedical Applications

3.1 Antitumor Activity

In biomedical research, this compound has shown promise as an antitumor agent. Studies have indicated its effectiveness in inhibiting tumorigenicity in immunocompromised mice models and preventing melanoma cell invasion in vitro . These findings suggest that this compound may have therapeutic potential for cancer treatment.

3.2 Mechanism of Action

The antitumor effects are thought to arise from this compound's ability to interfere with nucleotide metabolism, particularly by inhibiting guanine nucleotide synthesis. This disruption can lead to reduced cellular proliferation and increased apoptosis in cancer cells .

Data Summary

Case Studies

Case Study 1: Sporulation Induction in Bacillus subtilis

In a controlled experiment, Bacillus subtilis cultures were treated with varying concentrations of this compound to assess its impact on sporulation rates. Results indicated a marked increase in spore production correlating with higher this compound concentrations, confirming its role as an effective sporulation inducer under nutrient-limited conditions .

Case Study 2: Agricultural Enhancement in Rice

A field trial involving rice variety "Baixiang 139" treated with this compound showed significant improvements across multiple growth parameters compared to untreated controls. The treated plants exhibited enhanced germination rates and biomass accumulation, demonstrating the compound's potential as a growth stimulant in agricultural practices .

作用機序

デコインニンは、グアノシン一リン酸合成酵素(GMPS)を阻害することによって効果を発揮します。この酵素は、キサンチジン一リン酸(XMP)からグアノシン一リン酸(GMP)を合成する際に役割を果たします。GMPSを阻害することによって、デコインニンは細胞内のGMP、GDP、およびGTPのレベルを低下させ、さまざまな生理学的効果をもたらします。 この阻害は、ヌクレオチド代謝、細胞の増殖、細菌の胞子形成に影響を与えます .

類似化合物の比較

デコインニンは、アングストマイシンC(プシコフラニン)などの他のヌクレオシド系抗生物質と構造的に類似しています。両方の化合物は、類似のヌクレオシド構造を共有していますが、糖部分については異なります。アングストマイシンCは6炭素のケトース糖を含んでいるのに対し、デコインニンはユニークなβ-2-N-ケトグリコシド結合を持っています。 この構造的な違いは、それらの異なる生物活性を生み出しています .

他の類似の化合物には、次のようなものがあります。

アングストマイシンC(プシコフラニン): 糖部分の異なる類似のヌクレオシド構造。

アデノシン: デコインニンと構造的に類似した天然に存在するヌクレオシド。

ツベルシジン: 類似の生物活性を有する別のヌクレオシド系抗生物質

デコインニンのユニークな構造とGMPSの選択的阻害は、さまざまな科学研究における応用にとって貴重な化合物となっています。

類似化合物との比較

Decoyinine is structurally similar to other nucleoside antibiotics, such as angustmycin C (psicofuranine). Both compounds share a similar nucleoside structure but differ in their sugar moieties. Angustmycin C contains a six-carbon ketose sugar, while this compound has a unique β-2-N-ketoglycosidic bond. This structural difference contributes to their distinct biological activities .

Other similar compounds include:

Angustmycin C (Psicofuranine): Similar nucleoside structure with different sugar moiety.

Adenosine: A naturally occurring nucleoside with structural similarity to this compound.

Tubercidin: Another nucleoside antibiotic with similar biological activities

This compound’s unique structure and selective inhibition of GMPS make it a valuable compound for various scientific research applications.

生物活性

Decoyinine (DCY) is a nucleoside antibiotic derived from Streptomyces hygroscopicus var. decoyicus, recognized for its significant biological activities, particularly in microbial and plant systems. This article explores the diverse biological activities of this compound, including its mechanisms of action, effects on various organisms, and potential applications in agriculture and medicine.

This compound primarily acts as an inhibitor of guanosine monophosphate (GMP) synthetase, leading to the inhibition of GMP synthesis. This inhibition disrupts nucleotide metabolism and has downstream effects on cellular processes such as sporulation in bacteria and growth regulation in plants.

- Sporulation Induction : In Bacillus subtilis, this compound facilitates sporulation even under catabolite-repressing conditions by allowing the synthesis of alpha-amylase, which is crucial for sporulation initiation .

- Cell Wall Turnover : DCY also inhibits cell wall turnover and cellular autolysis in Bacillus subtilis, further contributing to its antimicrobial properties .

Effects on Microorganisms

This compound has demonstrated notable antimicrobial activity against various microorganisms:

- Bacillus subtilis : Studies indicate that this compound can induce sporulation through its action on GMP synthesis, allowing cells to transition from vegetative growth to a dormant state under stress conditions .

- Antitumor Activity : Research has shown that this compound exhibits antitumor properties, inhibiting melanoma cell invasion in vitro and showing potential in reducing tumorigenicity in immunocompromised mice .

Effects on Plants

Recent studies have explored the application of this compound in agriculture, particularly its effects on rice plants:

- Seed Priming : Priming rice seeds with this compound enhances resistance against pests like the brown planthopper (BPH). The application of DCY significantly reduces the fecundity and body weight of BPH, showcasing its potential as a biopesticide .

- Fitness Traits Improvement : Research indicates that this compound-treated rice plants exhibit improved fitness traits, which could lead to better crop yields and resilience against biotic stressors .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Sporulation Studies in Bacillus subtilis : A study demonstrated that the addition of this compound at a concentration of 500 μg/ml resulted in measurable changes in sporulation percentages over time. The viable cell titers and spore counts were evaluated to assess the impact of this compound on sporulation efficiency .

- Antimicrobial Efficacy : Research indicated that this compound effectively inhibited the growth of various clinical microorganisms, suggesting its potential use in developing new antimicrobial agents .

- Rice Seed Treatment : In controlled experiments, rice varieties treated with different concentrations of this compound showed significant improvements in resistance against BPH compared to untreated controls, indicating its practical application in agricultural biotechnology .

Summary Table of Biological Activities

特性

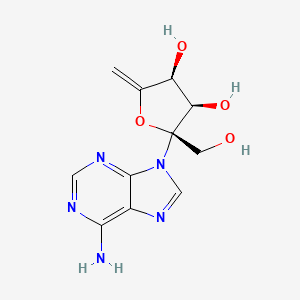

IUPAC Name |

(2R,3R,4S)-2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O4/c1-5-7(18)8(19)11(2-17,20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-4,7-8,17-19H,1-2H2,(H2,12,13,14)/t7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSSGAOAYPICBZ-SOCHQFKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(C(C(O1)(CO)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@H]([C@H]([C@](O1)(CO)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173859 | |

| Record name | Angustmycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2004-04-8 | |

| Record name | 4′,5′-Didehydro-1′-C-(hydroxymethyl)adenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Angustmycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angustmycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2004-04-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of decoyinine?

A1: this compound specifically inhibits guanosine monophosphate synthetase (GMPS), a crucial enzyme in the de novo synthesis pathway of guanine nucleotides. [, , , ]

Q2: How does this compound's inhibition of GMPS affect bacterial cells?

A2: Inhibiting GMPS disrupts the balance of intracellular nucleotide pools, primarily causing a decrease in guanosine triphosphate (GTP) levels and often a concomitant increase in adenosine triphosphate (ATP) levels. [, , , , , , , ] This imbalance has cascading effects on various cellular processes.

Q3: What are the consequences of altered nucleotide pools on bacterial physiology?

A3: The decrease in GTP levels, often coupled with an increase in ATP, triggers a cascade of regulatory events, including:

- Induction of the stringent response: This stress response pathway, mediated by the alarmone (p)ppGpp, leads to the downregulation of growth-related processes and upregulation of stress survival mechanisms. [, , , , ]

- Activation of CodY-dependent regulation: CodY is a global transcriptional regulator that senses GTP levels. This compound-induced GTP depletion relieves CodY repression, influencing the expression of genes involved in nutrient utilization, metabolism, and virulence. [, , , , ]

- Initiation of sporulation: In Bacillus subtilis, this compound treatment can induce sporulation even in the presence of nutrients that typically repress this process. This suggests that the GTP/ATP ratio plays a critical role in sporulation control. [, , , , ]

Q4: Does this compound affect antibiotic production in bacteria?

A4: Studies show a complex relationship between this compound and antibiotic production. While this compound can stimulate the production of certain antibiotics, it inhibits others. This differential effect likely stems from the complex interplay of regulatory networks governing antibiotic synthesis pathways. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C14H21N3O8, and its molecular weight is 359.34 g/mol. [This information is not directly available in the provided abstracts. Please refer to chemical databases like PubChem or ChemSpider for detailed structural information.]

Q6: Is there any information on the spectroscopic data of this compound?

A6: The provided abstracts do not contain specific spectroscopic data for this compound. Detailed information regarding its spectroscopic properties would require consulting dedicated chemical databases or analytical chemistry literature.

Q7: Beyond bacteriological research, what are the potential applications of this compound?

A7: Research suggests this compound holds promise in the following areas:

- Agriculture: Studies demonstrate that priming rice seeds with this compound enhances resistance against insect pests, particularly the brown planthopper (Nilaparvata lugens) and small brown planthopper (Laodelphax striatellus). [, , , ] This protective effect is attributed to the induction of plant defense responses, including enhanced antioxidant activity and altered plant physiology, making this compound a potential biopesticide candidate. [, , ]

- Medicine: this compound's ability to inhibit GMP synthetase makes it a potential target for immunosuppressive and anticancer therapies, although further research is needed to explore its efficacy and safety profile in clinical settings. [, ]

Q8: Are there alternative compounds or strategies that can mimic the effects of this compound?

A8: While this compound provides a valuable tool for studying bacterial physiology and holds potential for various applications, alternative approaches are being explored:

- Genetic manipulation: Creating mutant bacterial strains with altered expression of genes involved in GTP synthesis or regulation can mimic the effects of this compound treatment. [, , ]

- Development of novel GMPS inhibitors: Research continues to identify new compounds that specifically target GMPS with potentially improved efficacy, selectivity, and safety profiles. []

- Harnessing the plant defense mechanisms induced by this compound: Identifying and characterizing the specific plant defense pathways activated by this compound treatment could pave the way for developing new pest control strategies that utilize these natural plant defenses. []

Q9: What are some of the key areas for future research on this compound?

A9: Further research is crucial to:

- Investigate potential resistance mechanisms: As with any antimicrobial agent, the emergence of resistance is a concern. Characterizing potential resistance mechanisms and developing strategies to mitigate them is crucial for its long-term efficacy. []

- Conduct comprehensive toxicological and safety assessments: Thorough preclinical and clinical studies are necessary to establish the safety profile of this compound for potential therapeutic and agricultural applications. []

- Explore novel drug delivery systems: Developing innovative delivery strategies to enhance the bioavailability and target specificity of this compound could improve its efficacy and minimize potential side effects. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。